
3-methyl-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-methyl-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common functional group in organic chemistry . The molecule also contains a tolyl group, which is related to toluene and has the general formula CH3C6H4−R . The tolyl group is considered nonpolar and hydrophobic .
Molecular Structure Analysis
The molecular structure of “3-methyl-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide” is complex and would require advanced computational methods for a detailed analysis. Classical molecular simulation methods have been used to describe the arrangement of similar molecules within a layered structure .Scientific Research Applications
Anticancer Applications
One area of research focuses on the design and synthesis of benzamide derivatives, including compounds with 1,3,4-oxadiazol moieties, for anticancer evaluations. A study reported the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for their anticancer activity against various cancer cell lines. These compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021).
Synthetic Methods Enhancement
Research has also been conducted on improving synthetic methods for related compounds. Microwave-promoted synthesis offers a cleaner, more efficient, and faster method for producing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides compared to traditional thermal heating. This innovation could enhance the production process of structurally related compounds, including those with oxadiazol rings (Saeed, 2009).
Materials Science and Supramolecular Chemistry
In materials science, benzamide derivatives have been explored for their potential as supramolecular gelators. For example, N-(thiazol-2-yl)benzamide derivatives, including those with methyl functionality and engaging in S⋯O interactions, have shown promising gelation behavior towards ethanol/water and methanol/water mixtures. These findings reveal the impact of non-covalent interactions and methyl functionality on gelation, which could be applicable to the development of new materials with specific properties (Yadav & Ballabh, 2020).
Corrosion Inhibition
Another application is in the field of corrosion inhibition, where 1,3,4-oxadiazole derivatives have been assessed for their ability to protect mild steel in sulfuric acid. Studies indicate that these compounds can form a protective layer on the steel surface, demonstrating mixed behavior in terms of adsorption, suggesting both physical and chemical interactions (Ammal et al., 2018).
Antimicrobial and Antitubercular Activities
Further, certain benzamide derivatives with 1,3,4-oxadiazol moieties have been explored for their antimicrobial and antitubercular activities. The synthesis and evaluation of these compounds have shown significant activities against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, highlighting their potential as lead compounds for developing new antimicrobial agents (Nayak et al., 2016).
properties
IUPAC Name |
3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-6-8-13(9-7-11)15-16(20-22-19-15)18-17(21)14-5-3-4-12(2)10-14/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNJBNYQGNIACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

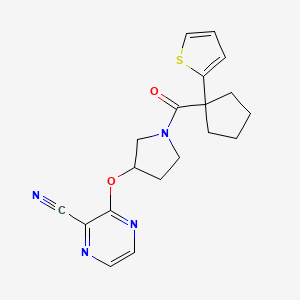
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2707004.png)
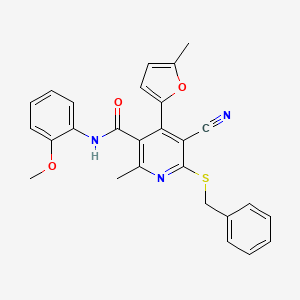
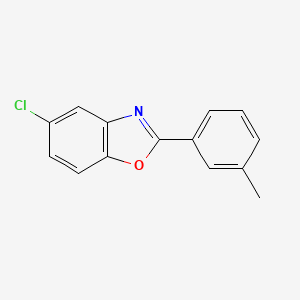
![2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2707007.png)
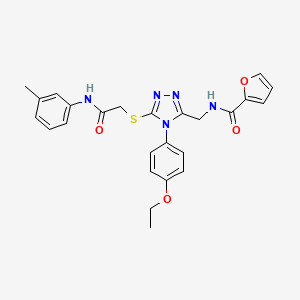
![ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2707011.png)
![N-(3,5-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2707012.png)
![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)-4-methylpentanoic acid](/img/structure/B2707013.png)
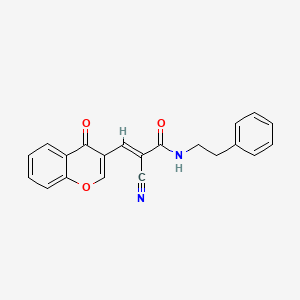
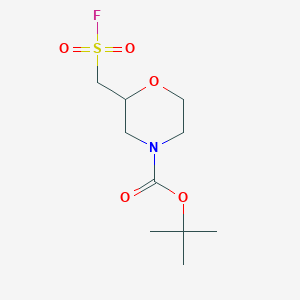
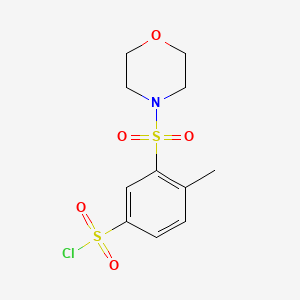
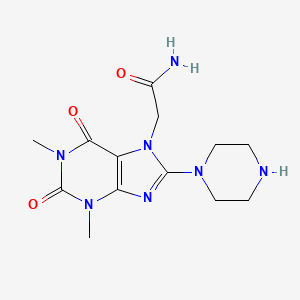
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2707025.png)